![molecular formula C29H31N3O3 B2386028 N-(2,4-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 893785-78-9](/img/structure/B2386028.png)
N-(2,4-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide
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Description
N-(2,4-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Key Studies : Researchers have explored its impact on specific cancer types (e.g., breast, lung, colon) and identified potential targets within cellular pathways .
- Key Findings : Studies have highlighted its ability to suppress inflammatory markers and reduce tissue damage .
- Emerging Evidence : Some studies suggest its neuroprotective potential in models of Alzheimer’s and Parkinson’s diseases .
- Promising Results : Preliminary data indicate activity against drug-resistant strains, making it a candidate for further exploration .
- Recent Studies : Researchers have explored its potential as an antidiabetic agent and lipid-lowering compound .
Anticancer Activity
Anti-Inflammatory Potential
Neuroprotective Properties
Antimicrobial Activity
Metabolic Syndrome and Diabetes Research
Chemoinformatics and Drug Design
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-5-21-7-10-24(11-8-21)30-17-23-15-22-9-12-25(35-4)16-27(22)32(29(23)34)18-28(33)31-26-13-6-19(2)14-20(26)3/h6-16,30H,5,17-18H2,1-4H3,(H,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHENSWYLQUGCIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide |
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